H-Trp-Gly-Tyr-OH

概要

説明

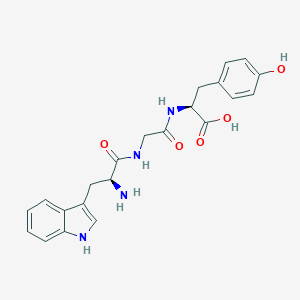

H-Trp-Gly-Tyr-OH is a tripeptide composed of the amino acids tryptophan, glycine, and tyrosine. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields. Tryptophan, glycine, and tyrosine are essential amino acids that play crucial roles in protein synthesis and various metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp-Gly-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, tryptophan, to the resin. Subsequent amino acids, glycine and tyrosine, are added one by one using coupling reagents such as HBTU, HATU, or DIC in the presence of a base like DIPEA. After the assembly of the peptide chain, the final product is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

化学反応の分析

Types of Reactions

H-Trp-Gly-Tyr-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenol group in tyrosine is particularly susceptible to oxidation, leading to the formation of quinones and other oxidized products . Tryptophan can undergo oxidation to form kynurenine and other metabolites .

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride can be used to reduce oxidized forms of the peptide.

Substitution: Various nucleophiles can react with the peptide under appropriate conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of tyrosine and tryptophan, such as quinones and kynurenine .

科学的研究の応用

Scientific Research Applications

H-Trp-Gly-Tyr-OH has numerous applications across various scientific disciplines:

Biological Research

- Antinociceptive Effects: Studies indicate that this compound exhibits strong antinociceptive potential by interacting with opioid receptors, thereby modulating pain pathways.

- Neuroprotective Properties: In vitro experiments demonstrated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide, showcasing its antioxidant capabilities.

- Neurotransmitter Modulation: The presence of tryptophan may influence serotonin levels, impacting mood and cognitive functions.

Pharmaceutical Development

- Therapeutic Agent Exploration: Due to its biological activities, this compound is being explored as a potential therapeutic agent for pain management and neuroprotection in clinical settings.

- Peptide-Based Drug Development: This compound serves as a model for developing peptide-based drugs that can target specific biological pathways effectively.

Industrial Applications

- Biomaterials Development: this compound is utilized in the development of biomaterials due to its biocompatibility and functional properties .

Antinociceptive Study

A study focused on the structure-activity relationship (SAR) revealed that modifications at the N-terminal significantly affect binding affinity to opioid receptors. This compound showed comparable affinities indicative of strong antinociceptive potential.

Neuroprotection

In vitro experiments confirmed that this compound protects neuronal cells from oxidative damage, with assays measuring reactive oxygen species (ROS) levels post-treatment highlighting its antioxidant capability.

Summary of Biological Activities and Research Findings

| Activity Type | Description |

|---|---|

| Antinociceptive Effects | Modulates pain pathways via opioid receptor interaction |

| Neuroprotection | Protects neuronal cells from oxidative stress |

| Antioxidant Activity | Enhances endogenous antioxidant defenses or neutralizes reactive oxygen species |

作用機序

The mechanism of action of H-Trp-Gly-Tyr-OH involves its interaction with specific molecular targets and pathways. The phenol group in tyrosine can participate in hydrogen bonding and hydrophobic interactions, contributing to the peptide’s binding affinity to proteins and enzymes . Tryptophan’s indole ring allows for π-π interactions with aromatic residues in target proteins . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

類似化合物との比較

Similar Compounds

H-Trp-Glu-OH: A dipeptide containing tryptophan and glutamic acid, used in similar research applications.

H-Tyr-Phe-Val-Phe-OH: A tetrapeptide with similar structural features, used in studies of protein-protein interactions.

Uniqueness

H-Trp-Gly-Tyr-OH is unique due to the presence of both tryptophan and tyrosine, which provide distinct chemical properties and reactivity. The combination of these amino acids allows for diverse interactions and applications in various scientific fields .

生物活性

H-Trp-Gly-Tyr-OH, a tripeptide composed of tryptophan (Trp), glycine (Gly), and tyrosine (Tyr), has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H24N4O5

- Molecular Weight : 424.45 g/mol

- CAS Number : 10159368

Biological Activity Overview

This compound exhibits several biological activities, primarily linked to its structural components:

- Antinociceptive Effects :

- Neuroprotective Properties :

- Antioxidant Activity :

The mechanisms through which this compound exerts its biological effects include:

- Opioid Receptor Agonism : The peptide likely interacts with opioid receptors, modulating pain pathways.

- Antioxidant Mechanisms : It may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).

- Neurotransmitter Modulation : By influencing neurotransmitter levels, particularly serotonin due to the presence of Trp, it may affect mood and cognitive functions.

Table 1: Summary of Biological Activities and Research Findings

Detailed Findings from Research

-

Antinociceptive Study :

A study focused on the structure-activity relationship (SAR) of related peptides revealed that modifications at the N-terminal significantly affect binding affinity to opioid receptors. This compound showed comparable affinities indicative of strong antinociceptive potential . -

Neuroprotection :

In vitro experiments demonstrated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The peptide's antioxidant capability was confirmed through assays measuring ROS levels post-treatment . -

Clinical Implications :

The implications of these findings suggest that this compound could be developed into therapeutic agents for pain management and neuroprotection in clinical settings.

特性

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c23-17(10-14-11-24-18-4-2-1-3-16(14)18)21(29)25-12-20(28)26-19(22(30)31)9-13-5-7-15(27)8-6-13/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHUFSCKCBQKJW-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436268 | |

| Record name | (2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15035-24-2 | |

| Record name | (2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。